molecular formula C7H12N4O3 B1209285 3,6,8-Trimethylallantoin CAS No. 42794-72-9

3,6,8-Trimethylallantoin

Cat. No. B1209285
CAS RN: 42794-72-9
M. Wt: 200.2 g/mol
InChI Key: SUPBSHBVIKDGQN-UHFFFAOYSA-N
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Description

3,6,8-Trimethylallantoin is a chemical compound with the molecular formula C7H12N4O3 . It has an average mass of 200.195 Da and a mono-isotopic mass of 200.090942 Da .


Molecular Structure Analysis

The molecular structure of 3,6,8-Trimethylallantoin consists of 7 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms . For a more detailed view of its structure, you may refer to resources like ChemSpider .

Scientific Research Applications

Metabolism and Biochemical Pathways

3,6,8-Trimethylallantoin, identified as a metabolite in various organisms, plays a role in specific biochemical pathways. For instance, Arnaud et al. (1986) revealed the formation of 1,3,8-trimethylallantoin from caffeine in rat liver, indicating its significance in caffeine metabolism (Arnaud, Ben Zvi, Yaari, & Gorodischer, 1986). Additionally, Wang et al. (2019) isolated enantiomeric trimethylallantoin monomers and dimers from tea, suggesting an alternative caffeine catabolic pathway in the tea plant (Wang, Zhu, Wang, Zhang, Deng, Wu, Ho, Ling, Zhang, Wan, & Bao, 2019).

Pharmacological Research

In pharmacological research, the compound's derivatives have been studied for their potential therapeutic applications. For example, Baccichetti et al. (1984) discussed 4,4',6‐Trimethylangelicin, a monofunctional furocoumarin derivative of trimethylallantoin, as a potential agent for photochemotherapy in psoriasis (Baccichetti, Carlassare, Bordinα, Guiotto, Rodighiero, Vedaldi, Tamaro, & DallAcqua, 1984).

Environmental and Microbial Studies

Madyastha and Sridhar (1998) presented a new oxidative pathway for caffeine degradation involving 3,6,8-trimethylallantoin by a mixed culture consortium, highlighting its role in environmental microbiology (Madyastha & Sridhar, 1998).

Biochemical Signaling and Gene Expression

Investigations into chromatin state and gene expression have linked trimethylated compounds to cellular processes. Mikkelsen et al. (2007) and Shi et al. (2006) demonstrated how trimethylation at certain lysine residues of histone H3, similar in functional group to trimethylallantoin, is vital for discriminating gene states and regulation in mammalian cells (Mikkelsen, Ku, Jaffe, Issac, Lieberman, Giannoukos, Alvarez, Brockman, Kim, Koche, Lee, Mendenhall, O'Donovan, Presser, Russ, Xie, Meissner, Wernig, Jaenisch, Nusbaum, Lander, & Bernstein, 2007); (Shi, Hong, Walter, Ewalt, Michishita, Hung, Carney, Peña, Lan, Kaadige, Lacoste, Cayrou, Davrazou, Saha, Cairns, Ayer, Kutateladze, Shi, Côté, Chua, & Gozani, 2006).

Therapeutic and Diagnostic Applications

Roberts et al. (2018) and Levine & Raines (2012) explored the use of trimethylamine-based compounds in the development of non-lethal therapeutic agents for inhibiting thrombosis and as a trigger for molecular release in various chemical, biological, and pharmacological contexts (Roberts, Gu, Buffa, Hurd, Wang, Zhu, Gupta, Skye, Cody, Levison, Barrington, Russell, Reed, Duzan, Lang, Fu, Li, Myers, Rachakonda, DiDonato, Brown, Gogonea, Lusis, Garcia-Garcia, Hazen, & Hazen, 2018); (Levine & Raines, 2012).

properties

IUPAC Name

1,3-dimethyl-1-(1-methyl-2,5-dioxoimidazolidin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3/c1-8-6(13)10(2)4-5(12)11(3)7(14)9-4/h4H,1-3H3,(H,8,13)(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPBSHBVIKDGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962703
Record name N-(2-Hydroxy-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-4-yl)-N,N'-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,8-Trimethylallantoin

CAS RN

42794-72-9
Record name N,N′-Dimethyl-N′-(1-methyl-2,5-dioxo-4-imidazolidinyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42794-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,8-Trimethylallantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-4-yl)-N,N'-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,8-TRIMETHYLALLANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO4G66C3CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
KM Madyastha, GR Sridhar - Biochemical and biophysical research …, 1998 - Elsevier
A new oxidative pathway for the degradation of caffeine(1,3,7-Trimethylxanthine, I) by a mixed culture consisting of strains belonging to the generaKlebsiellaandRhodococcusis …
Number of citations: 65 www.sciencedirect.com
SK Mohanty, CL Yu, S Das, TM Louie… - Journal of …, 2012 - Am Soc Microbiol
The molecular basis of the ability of bacteria to live on caffeine via the C-8 oxidation pathway is unknown. The first step of this pathway, caffeine to trimethyluric acid (TMU), has been …
Number of citations: 31 journals.asm.org
GR Sridhar - 2012 - etd.iisc.ac.in
Exploration of microbes in carrying out transformations of natural products has been an important and fascinating method in the synthetic organic chemistry. Microbes offer the …
Number of citations: 0 etd.iisc.ac.in
MJ Arnaud - Biochemical medicine, 1976 - Elsevier
The urinary metabolites of [2- 14 C] and [1-Me- 14 C]caffeine administered orally have been separated by two-dimensional thin-layer chromatography from whole urine, and localized by …
Number of citations: 79 www.sciencedirect.com
SK Mohanty - 2013 - search.proquest.com
Pseudomonas sp. CBB1 degraded caffeine via C-8 oxidation. Previously, a novel quinone-dependent caffeine dehydrogenase (Cdh) was shown to catalyze the oxidation of caffeine to 1…
Number of citations: 8 search.proquest.com
GS Rao, KL Khanna, HH Cornish - 1973 - deepblue.lib.umich.edu
Discussion. The concept of a purely biologicaI antioxidant activity of vitamin E, and an associated function of selenoamino acids as free radicals scavengers and peroxide descomposers…
Number of citations: 34 deepblue.lib.umich.edu
SS Dash, SN Gummadi - Biotechnology letters, 2006 - Springer
Catabolism of caffeine (1,3,7-trimethylxanthine) in microorganisms commences via two possible mechanisms: demethylation and oxidation. Through the demethylation route, the major …
Number of citations: 132 link.springer.com
YX Ma, XH Wu, HS Wu, ZB Dong, JH Ye, XQ Zheng… - 2018 - jmb.or.kr
The degradation efficiency and catabolism pathways of the different methylxanthines (MXs) in isolated caffeine-tolerant strain Pseudomonas putida CT25 were comprehensively studied…
Number of citations: 12 www.jmb.or.kr
R Summers, S Gopishetty, S Mohanty… - Open …, 2014 - degruyter.com
Caffeine is a natural plant product found in many drinks, including coffee, tea, soft and energy drinks. Due to caffeine’s presence in the environment, microorganisms have evolved two …
Number of citations: 16 www.degruyter.com
M Huang, J Gao, Z Zhai, Q Liang, Y Wang, Y Bai… - … of pharmaceutical and …, 2012 - Elsevier
The combination therapy, promethazine and caffeine had been proven effective in treating motion sickness and counteracting some possible side effects of using promethazine alone …
Number of citations: 46 www.sciencedirect.com

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